pentyl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(pentyloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Pentyl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(pentyloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound characterized by its unique structure, which includes multiple thiazolidinone rings and pentyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(pentyloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate thiazolidinone derivatives, which are then subjected to further reactions to introduce the pentyloxy groups and other functional groups. Common reagents used in these reactions include thioamides, aldehydes, and alkyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(pentyloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can lead to a wide range of products depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents
Mechanism of Action
The mechanism by which pentyl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(pentyloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone rings and pentyloxy groups. These interactions may involve binding to active sites, altering enzyme activity, or modulating receptor function. Further research is needed to elucidate the precise molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pentyl propanoate:
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings, often studied for their biological activity and potential therapeutic applications.
Uniqueness
Pentyl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(pentyloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate stands out due to its complex structure, which combines multiple functional groups and rings. This complexity provides a unique platform for studying various chemical reactions and potential biological activities, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C22H30N2O6S4 |
---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
pentyl 3-[(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-pentoxypropyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C22H30N2O6S4/c1-3-5-7-13-29-15(25)9-11-23-19(27)17(33-21(23)31)18-20(28)24(22(32)34-18)12-10-16(26)30-14-8-6-4-2/h3-14H2,1-2H3/b18-17+ |
InChI Key |
ZRBBKTNDLCLMLT-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCCCC)/SC1=S |
Canonical SMILES |
CCCCCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCCCCC)SC1=S |
Origin of Product |
United States |
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